3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile
Description
3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile (CAS: Not explicitly listed, but synonyms include 3,3'-[1,4-phenylenebis(oxy)]dipropanenitrile and AKOS002271099) is a nitrile-containing compound featuring a central 1,4-phenylene group connected via ether linkages to two propanenitrile moieties. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol (calculated). The compound’s structure combines aromatic rigidity with flexible nitrile-terminated chains, making it suitable for applications in polymer synthesis, crosslinking agents, or intermediates in organic chemistry .
Properties
IUPAC Name |
3-[4-(2-cyanoethoxy)phenoxy]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-1-9-15-11-3-5-12(6-4-11)16-10-2-8-14/h3-6H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQLPLKJQFYQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)OCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332510 | |
| Record name | 3-[4-(2-cyanoethoxy)phenoxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3055-91-2 | |
| Record name | Propanenitrile, 3,3′-[1,4-phenylenebis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(2-cyanoethoxy)phenoxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile typically involves the reaction of 4-(2-cyanoethoxy)phenol with 3-chloropropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenoxy ring .
Scientific Research Applications
3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile involves its interaction with specific molecular targets. The cyano and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenoxy ring can also interact with hydrophobic regions of proteins or other macromolecules, affecting their structure and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile is compared below with structurally analogous nitrile derivatives.
Structural and Functional Analogues
Key Comparative Analysis
Substituent Effects: The methoxy group in 3-(4-methoxyphenoxy)propanenitrile () is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing cyanoethoxy groups in the target compound. This difference impacts reactivity in nucleophilic substitutions or polymerizations .
Physical Properties :
- The methoxy analogue () exhibits a defined melting point (63–64.5°C), while data for the target compound remain unreported, suggesting differences in crystallinity due to substituent symmetry or intermolecular interactions .
Applications: The target compound’s dual nitrile groups and aromatic core make it a candidate for high-performance polymers (e.g., polyamides or polyesters) requiring thermal resistance. In contrast, the butylene-linked analogue () may serve as a flexible crosslinker in elastomers . The methoxy derivative () is a precursor to 3-(4-methoxyphenoxy)propan-1-amine, indicating utility in pharmaceutical intermediates .
Synthetic Considerations: The target compound’s synthesis likely involves etherification of hydroquinone with 2-cyanoethyl bromide, followed by purification. By contrast, the methoxy analogue () may derive from nucleophilic substitution of 4-methoxyphenol with acrylonitrile .
Biological Activity
3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which features a cyanoethoxy group attached to a phenoxy moiety linked to a propanenitrile. Its chemical properties suggest potential interactions with various biological targets.
Antimicrobial Properties
Several studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| This compound | S. aureus | 15 |
| Control (Ampicillin) | E. coli | 5 |
| Control (Vancomycin) | S. aureus | 1 |
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties, particularly against certain cancer cell lines. The activity has been attributed to its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 30 μM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Interaction : Potential interactions with cell surface receptors could alter signaling pathways, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been suggested as a mechanism for its anticancer effects.
Comparative Analysis
When compared to structurally similar compounds, this compound shows enhanced biological activity, particularly in terms of selectivity against cancer cells while maintaining lower toxicity towards normal cells.
Table 2: Comparative Biological Activity
| Compound | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC50, μM) |
|---|---|---|
| This compound | 15 (S. aureus) | 30 (MCF-7) |
| Similar Compound A | 20 (S. aureus) | >50 (MCF-7) |
| Similar Compound B | 10 (E. coli) | 25 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
